molecular formula C16H21F2NO4S2 B3017910 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine CAS No. 1706335-37-6

3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine

Cat. No.: B3017910
CAS No.: 1706335-37-6
M. Wt: 393.46
InChI Key: HASXDDLVDPNGQL-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine is a complex organic compound characterized by the presence of cyclohexylsulfonyl and difluorobenzylsulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and difluorobenzylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, azetidine precursors, and fluorinated benzyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylsulfonyl)-1-(benzylsulfonyl)azetidine
  • 3-(Cyclohexylsulfonyl)-1-((2,4-difluorobenzyl)sulfonyl)azetidine
  • 3-(Cyclohexylsulfonyl)-1-((2,6-difluorobenzyl)sulfonyl)azetidine

Uniqueness

3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine is unique due to the specific positioning of the difluorobenzyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features may result in different properties and applications compared to its analogs.

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-[(2,5-difluorophenyl)methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO4S2/c17-13-6-7-16(18)12(8-13)11-24(20,21)19-9-15(10-19)25(22,23)14-4-2-1-3-5-14/h6-8,14-15H,1-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASXDDLVDPNGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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